4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6S2/c1-3-12-10-15(21-16(19-12)24-2)22-6-8-23(9-7-22)17-20-13-11-18-5-4-14(13)25-17/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZOJGYRMEHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of Pyrimidine Core:
Reactants: Ethyl acetoacetate, thiourea
Conditions: Reflux in ethanol
Product: 2-mercapto-4-ethylpyrimidine
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
Reduction:
The nitro groups, if present, can be reduced to amines.
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Substitution:
The halogenated positions on the thiazolopyridine ring can undergo nucleophilic substitution.
Reagents: Various nucleophiles (e.g., amines, thiols)
Conditions: DMF, elevated temperatures
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: 25-60°C
Reduction: Hydrogen gas, Pd/C; conditions: RT, atmospheric pressure
Substitution: DMF, nucleophiles (amines, thiols); conditions: 80-100°C
Major Products
Oxidation leads to sulfoxides or sulfones.
Reduction typically yields amines from nitro groups.
Substitution provides a wide variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Recent studies have indicated that this compound exhibits several promising biological activities:
Antimicrobial Properties
Research has shown that derivatives of thiazolo-pyrimidines possess significant antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth. For instance, compounds with similar structures have been reported to exhibit activity against various strains of bacteria and fungi .
Anticancer Activity
Thiazole derivatives have been studied for their anticancer properties. The unique structure of 4-ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine may allow it to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies suggest potential efficacy in various cancer models .
Anticoagulant Effects
There is emerging evidence that compounds similar to this pyrimidine derivative may exhibit inhibitory effects on activated coagulation factor X (FXa), indicating potential applications in treating thrombus-related diseases . This suggests a dual role in both anticoagulation and antimicrobial activity.
Multi-Step Synthesis
A multi-step synthetic route involves the formation of the thiazole ring followed by the introduction of the piperazine moiety. This method typically includes:
- Formation of the thiazole via cyclization reactions.
- Methylation processes to introduce the methylsulfanyl group.
- Coupling reactions to attach the piperazine unit to the pyrimidine core .
One-Pot Synthesis
Recent advancements have led to one-pot synthesis strategies that streamline the production process by combining multiple reaction steps into a single reaction vessel, improving yield and reducing time .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Screening
A study conducted on thiazole-pyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Evaluation
In vitro studies on cancer cell lines showed that compounds with structural similarities inhibited cell growth significantly. The mechanism was attributed to cell cycle arrest and apoptosis induction, positioning this compound as a candidate for further anticancer drug development .
Mechanism of Action
The mechanism of action of this compound can be attributed to its ability to interact with specific molecular targets and pathways:
Molecular Targets: It often targets enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, including those involved in cell growth, apoptosis, and metabolic regulation.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Methylsulfanyl groups (as in the target compound) offer moderate electron-donating properties, whereas sulfonyl groups (e.g., in and ) are electron-withdrawing, impacting charge distribution at binding sites.
- Steric Considerations : Cyclopropyl substituents (CAS 2380169-89-9) may introduce steric constraints that could either enhance selectivity or reduce binding efficiency depending on the target.
- Synthetic Accessibility : The target compound’s piperazine-thiazolo-pyridine linkage is synthetically tractable compared to triazole-linked bis-heterocycles (), which require multi-step protocols.
Biological Activity
4-Ethyl-2-(methylsulfanyl)-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.5 g/mol. The compound features a pyrimidine core substituted with a thiazole moiety and a piperazine ring, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines and thiazoles often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In a study evaluating the antimicrobial activity of thiazole derivatives, compounds demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting that the thiazole-pyrimidine hybrid might possess similar properties .
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively documented. A related compound was found to inhibit cell proliferation in cancer cell lines, indicating that structural modifications in the pyrimidine scaffold could lead to enhanced anticancer properties . The combination of the thiazole and piperazine moieties may contribute synergistically to this activity.
Enzyme Inhibition
Pyrimidine derivatives are known inhibitors of various enzymes. For example, some compounds have shown inhibitory effects on dihydrofolate reductase (DHFR), an important target in cancer therapy . The presence of the piperazine ring in this compound may enhance its binding affinity to such targets.
Synthesis and Evaluation
A study synthesized several thiazole-pyrimidine derivatives and evaluated their biological activities. Among these compounds, those structurally similar to this compound exhibited promising results in terms of antimicrobial and anticancer activities .
Q & A
Q. What are the recommended synthetic methodologies for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with substituted piperazines and pyrimidine precursors. Key steps include nucleophilic substitution and coupling reactions. Optimization strategies include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for improved solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and by-product formation .
- Progress monitoring : Thin-layer chromatography (TLC) ensures intermediate purity before proceeding to subsequent steps .
- Reduction steps : Use of stannous chloride to reduce nitro groups or stabilize reactive intermediates .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : 1H and 13C NMR verify substituent positions and piperazine-thiazolo pyridine connectivity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can researchers assess the compound's solubility and stability under experimental conditions?
- Solubility profiling : Test in polar (e.g., DMSO) and aqueous buffers (PBS at pH 7.4) to determine suitability for biological assays .
- Stability studies : Incubate at 37°C over 24–72 hours and analyze degradation via HPLC. Adjust storage conditions (e.g., -20°C under nitrogen) to prevent oxidation of the methylsulfanyl group .
Advanced Research Questions
Q. How can experimental designs elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- In vitro assays :
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH cofactors .
- Receptor binding : Radioligand displacement studies (e.g., using [3H]-labeled antagonists) to calculate Ki values .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to guide site-directed mutagenesis .
- Dose-response analysis : EC50/IC50 determination using sigmoidal curve fitting in GraphPad Prism .
Q. What methodologies address contradictions in reported biological activity data across studies?
- Orthogonal validation : Combine functional assays (e.g., cAMP accumulation) with binding studies to confirm target specificity .
- Meta-analysis : Compare experimental variables (e.g., cell lines, assay buffers) across studies to identify confounding factors .
- Quality control (QC) : Ensure compound purity (>95% by HPLC) and validate stock solution stability to exclude degradation artifacts .
Q. How can computational tools predict pharmacokinetic properties or reactivity for further optimization?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the methylsulfanyl or pyrimidine sites .
- Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .
- ADMET prediction : SwissADME or pkCSM estimates oral bioavailability, CYP450 metabolism, and toxicity risks .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Process intensification : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps .
- Catalyst optimization : Screen Pd/C or nickel catalysts for Suzuki-Miyaura couplings to reduce metal residues .
- Crystallization : Recrystallize from ethanol/water mixtures to isolate high-purity product (>99%) .
Methodological Notes
- Data contradiction resolution : Cross-validate findings using multiple assays (e.g., SPR vs. ITC for binding affinity) .
- Synthetic scalability : Pilot-scale reactions (1–10 g) should mirror small-scale conditions before industrial transfer .
- Ethical replication : Share raw datasets (e.g., NMR spectra, dose-response curves) in open-access repositories to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
